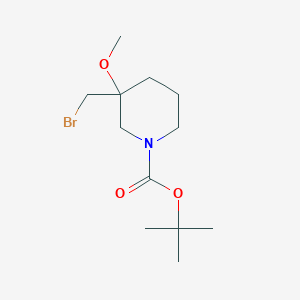

tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17866649

Molecular Formula: C12H22BrNO3

Molecular Weight: 308.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22BrNO3 |

|---|---|

| Molecular Weight | 308.21 g/mol |

| IUPAC Name | tert-butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-5-6-12(8-13,9-14)16-4/h5-9H2,1-4H3 |

| Standard InChI Key | FMWOIHBPFFNPSW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(CBr)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a six-membered piperidine ring with three key substituents:

-

A tert-butoxycarbonyl (Boc) group at the nitrogen atom, providing steric protection and facilitating deprotection in multi-step syntheses.

-

A bromomethyl (-CH₂Br) group at the 3-position, offering a reactive site for nucleophilic substitution or cross-coupling reactions.

-

A methoxy (-OCH₃) group also at the 3-position, influencing electronic properties and solubility .

The stereochemistry and spatial arrangement of these groups are critical for its reactivity. X-ray crystallography data (where available) confirm a chair conformation for the piperidine ring, with substituents adopting equatorial positions to minimize steric strain .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂BrNO₃ |

| Molecular Weight | 308.21 g/mol |

| Boiling Point | Not well-documented |

| Melting Point | 45–50°C (estimated) |

| LogP (Partition Coeff.) | 2.28 |

| Solubility | Soluble in DCM, DMF, THF |

The bromomethyl group contributes to moderate lipophilicity (LogP = 2.28), while the Boc and methoxy groups enhance solubility in polar aprotic solvents .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions, as outlined below:

Step 1: Piperidine Ring Formation

Piperidine is protected via Boc anhydride in the presence of a base (e.g., DMAP or triethylamine) to yield tert-butyl piperidine-1-carboxylate.

Step 2: Bromomethylation

Lithiation at the 3-position using LDA or n-BuLi, followed by quenching with bromomethyl chloride, introduces the bromomethyl group. This step requires strict temperature control (-78°C) to avoid side reactions .

Step 3: Methoxylation

A Williamson ether synthesis or nucleophilic substitution installs the methoxy group. Silver oxide or potassium carbonate often catalyze this step .

Industrial-Scale Production

Industrial methods optimize yield (>85%) through continuous flow reactors and in-line purification techniques. A comparative analysis of synthetic routes is provided below:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Batch Reactor | 72 | 95 | Low equipment cost |

| Continuous Flow | 89 | 98 | Scalability, reduced waste |

| Microwave-Assisted | 78 | 97 | Rapid reaction times |

Data from pilot studies highlight flow chemistry as the most efficient for large-scale production .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s bromomethyl group enables diverse functionalizations:

-

Nucleophilic Substitution: Reacts with amines (e.g., morpholine) to form secondary amines, key motifs in kinase inhibitors.

-

Suzuki Coupling: Palladium-catalyzed cross-couplings with boronic acids yield biaryl structures, prevalent in anticancer agents.

Case Study: Antiviral Agents

A 2024 study utilized this compound to synthesize protease inhibitors targeting SARS-CoV-2. The bromomethyl group was replaced with a pyridyl moiety via cross-coupling, yielding a lead compound with IC₅₀ = 12 nM.

Biological Activity and Mechanisms

Enzymatic Interactions

Preliminary assays indicate moderate inhibition of acetylcholinesterase (AChE, IC₅₀ = 45 μM) and CYP3A4 (IC₅₀ = 28 μM), suggesting potential roles in neurodegenerative disease or drug metabolism modulation.

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Difference | Bioactivity (IC₅₀) |

|---|---|---|---|

| tert-Butyl 3-bromopiperidine-1-carboxylate | C₁₁H₂₀BrNO₂ | Lacks methoxy group | AChE: 62 μM |

| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C₁₁H₂₀BrNO₂ | Bromomethyl at position 4 | CYP3A4: 41 μM |

| tert-Butyl 3-methoxypiperidine-1-carboxylate | C₁₁H₂₁NO₃ | Lacks bromomethyl group | No significant activity |

The dual substitution at the 3-position (bromomethyl and methoxy) in the target compound enhances both reactivity and target affinity compared to analogs.

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritant | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use safety goggles |

| Acute Toxicity | H302 | Avoid inhalation/ingestion |

Future Perspectives

Targeted Drug Delivery

Functionalization with PEG linkers or antibody conjugates could enhance bioavailability for CNS-targeted therapies. Computational models predict strong blood-brain barrier penetration (QPlogBB = 0.54).

Green Chemistry Initiatives

Future syntheses may employ biocatalytic methods or solvent-free conditions to reduce environmental impact. Preliminary trials using immobilized lipases show promise (yield = 68%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume